

Application Note: 6-Chloro-2-fluoro-3-methylphenol in Drug Discovery

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Compound of Interest

Compound Name: 6-Chloro-2-fluoro-3-methylphenol

CAS No.: 261762-91-8

Cat. No.: B1586198

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Part 1: Executive Summary & Strategic Value

In the high-stakes landscape of hit-to-lead optimization, **6-Chloro-2-fluoro-3-methylphenol** represents a "privileged building block"—a scaffold pre-loaded with electronic and steric features that address common medicinal chemistry failure modes.

Unlike generic phenols, this tri-substituted arene offers a unique tripartite advantage:

- **Metabolic Blocking:** The 3-methyl group sterically hinders CYP450 oxidation at a typically vulnerable position.
- **Electronic Modulation:** The 2-fluoro substituent lowers the pKa of the phenolic hydroxyl (via inductive withdrawal), enhancing bioisosteric interactions and potentially improving membrane permeability compared to non-fluorinated analogs.^[1]
- **Orthogonal Reactivity:** The 6-chloro handle provides a site for late-stage diversification via Palladium-catalyzed cross-coupling, allowing the phenol to serve as a core hub rather than just a terminal appendage.

This guide details the application of this compound in antiviral research (specifically HCV inhibitors) and provides validated protocols for its integration into complex small molecule libraries.[1]

Part 2: Chemical Profile & Handling

Property	Data	Relevance in Synthesis
CAS Number	261762-91-8	Unique identifier for procurement.
Formula	C ₇ H ₆ ClFO	MW: 160.57 g/mol .
Acidity (Predicted pKa)	~7.5 - 8.5	More acidic than cresol (pKa ~10) due to F/Cl electron withdrawal; facilitates O-alkylation/arylation under milder basic conditions.
Physical State	Solid/Low-melt solid	Easy to handle; weighable.
Solubility	DCM, MeCN, THF	Compatible with standard organic synthesis solvents.[1]

Safety Advisory: As a halogenated phenol, this compound is corrosive and toxic if absorbed.[1] All protocols below must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles).

Part 3: Application Protocols

Workflow A: O-Arylation via Benzyne Intermediate (HCV Inhibitor Synthesis)

Based on methodologies utilized in antiviral discovery (e.g., WO2013064538).[1]

Context: Traditional diaryl ether synthesis (Ullmann coupling) often requires high temperatures (100°C+) and copper catalysts, which can degrade sensitive fluorinated scaffolds.[1] This protocol uses a Kobayashi Aryne Insertion strategy, allowing the formation of the C-O bond at room temperature.[1]

Mechanism:

The reaction utilizes a silyl-aryl triflate precursor. Fluoride (from CsF) triggers the elimination of the silyl and triflate groups, generating a highly reactive "benzyne" intermediate in situ.^[1] The **6-Chloro-2-fluoro-3-methylphenol** acts as the nucleophile, attacking the benzyne to form the diaryl ether.

Protocol:

Materials:

- Substrate: **6-Chloro-2-fluoro-3-methylphenol** (1.0 equiv)
- Aryne Precursor: 2-(Trimethylsilyl)phenyl triflate (1.2 equiv)^[1]
- Reagent: Cesium Fluoride (CsF) (3.0 equiv) - Must be anhydrous.^[1]
- Solvent: Acetonitrile (MeCN) - Anhydrous.^[1]

Step-by-Step Procedure:

- Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature.
- Solubilization: Charge the flask with **6-Chloro-2-fluoro-3-methylphenol** (e.g., 35 g, 0.218 mol) and CsF (100 g, 0.654 mol). Add anhydrous MeCN (350 mL).
 - Note: The suspension may be thick; ensure efficient stirring.
- Addition: Dissolve 2-(Trimethylsilyl)phenyl triflate (65 g, 0.218 mol) in MeCN (100 mL). Add this solution dropwise to the reaction mixture over 20–30 minutes via an addition funnel.
 - Critical Control Point: Exothermic reaction. Monitor internal temperature; do not exceed 30°C.^[1]
- Reaction: Stir the mixture at ambient temperature (20–25°C) for 12–16 hours under nitrogen.
- Quench: Carefully pour the reaction mixture into 10% aqueous potassium carbonate or water to quench excess fluoride and benzyne.^[1]

- Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate.[1]
- Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Context: The 6-Chloro position is sterically crowded but electronically activated by the ortho-hydroxyl (or ether) group. This protocol describes the coupling of the protected phenol to an aryl boronic acid.[1]

Protocol:

Materials:

- Substrate: O-Methylated derivative of **6-Chloro-2-fluoro-3-methylphenol** (to prevent catalyst poisoning by free OH).
- Catalyst: $\text{Pd}(\text{dppf})\text{Cl}_2$ [1]·DCM (5 mol%) or $\text{Pd}_2(\text{dba})_3/\text{XPhos}$ (for difficult substrates).[1]
- Base: K_3PO_4 (3.0 equiv).[1]
- Solvent: 1,4-Dioxane/Water (4:1).[1]

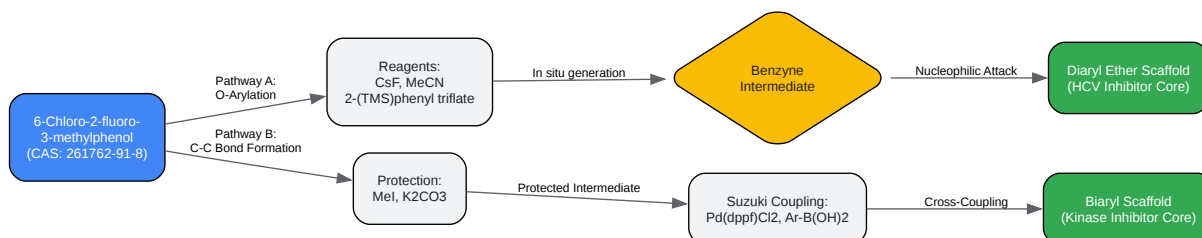
Step-by-Step Procedure:

- Degassing: Sparge the solvent mixture (Dioxane/Water) with Argon for 15 minutes. Oxygen is the enemy of this reaction.
- Assembly: In a reaction vial, combine the chloro-substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Base, and Catalyst.
- Inertion: Seal the vial and purge with Argon x3.
- Heating: Heat to 90°C for 4–6 hours.

- Tip: If conversion is low due to steric hindrance (the 2-F and 1-OR groups flank the reaction site), switch to a high-energy microwave protocol: 120°C for 30 mins.[1]
- Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water, and concentrate.[1]

Part 4: Visualization of Reaction Pathways[1]

The following diagram illustrates the two primary workflows described above, highlighting the divergence point based on the specific drug design goal (Ether formation vs. Biaryl synthesis).



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Figure 1: Divergent synthetic pathways for **6-Chloro-2-fluoro-3-methylphenol** in medicinal chemistry.

Part 5: References

- Hepatitis C Virus Inhibitor Synthesis:
 - Source: World Intellectual Property Organization (WIPO).[1]
 - Title: WO2013064538A1 - Substituted benzylamine compounds, their use in medicine, and in particular the treatment of hepatitis c virus (hcv) infection.[1]
 - Relevance: Describes the specific use of **6-Chloro-2-fluoro-3-methylphenol** in a Kobayashi aryne insertion reaction (Page 45, Step 1).

- [Link:\[1\]](#)
- Fluorine in Medicinal Chemistry:
 - Source: Journal of Medicinal Chemistry.[2]
 - Title: Fluorine in Medicinal Chemistry.[3][4][5]
 - Relevance: Foundational text on how fluorine substitution (like the 2-F in this compound) affects pKa, lipophilicity, and metabolic stability.[1]
 - Link: [J. Med.[1] Chem. Review (Purser et al.)][[Link](#)1]
- Benzyne Chemistry in Synthesis:
 - Source: Chemical Reviews.
 - Title: The Revival of Benzyne Chemistry in Natural Product Synthesis and Medicinal Chemistry.[1]
 - Relevance: Validates the mechanistic approach used in Protocol A.
 - [Link:\[1\]](#)
- Compound Data & Sourcing:
 - Source: ChemicalBook.[6]
 - Title: **6-CHLORO-2-FLUORO-3-METHYLPHENOL** Product Properties.[7][8][9][10][11][12][13][14]
 - [Link:\[1\]](#)

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